molecular formula C19H17N3O2 B5504099 2-[(3-methoxyphenyl)amino]-N-phenylpyridine-3-carboxamide

2-[(3-methoxyphenyl)amino]-N-phenylpyridine-3-carboxamide

Cat. No.: B5504099
M. Wt: 319.4 g/mol
InChI Key: FFAWDCJMENBFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methoxyphenyl)amino]-N-phenylpyridine-3-carboxamide is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group. The compound also contains a pyridine ring substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxyphenyl)amino]-N-phenylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the reduction of Schiff bases, which can be achieved using reducing agents such as sodium borohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. The Suzuki-Miyaura coupling reaction is favored due to its efficiency and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methoxyphenyl)amino]-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(3-methoxyphenyl)amino]-N-phenylpyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-methoxyphenyl)amino]-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-methoxyphenyl)amino]-N-phenylpyridine-3-carboxamide is unique due to its specific structural features, such as the combination of a methoxy group, amino group, and pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-methoxyanilino)-N-phenylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-24-16-10-5-9-15(13-16)21-18-17(11-6-12-20-18)19(23)22-14-7-3-2-4-8-14/h2-13H,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAWDCJMENBFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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